2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14810323
InChI: InChI=1S/C21H28N4O/c26-21-15-19-9-5-2-6-10-20(19)22-25(21)17-24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,15H,2,5-6,9-14,16-17H2
SMILES:
Molecular Formula: C21H28N4O
Molecular Weight: 352.5 g/mol

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

CAS No.:

Cat. No.: VC14810323

Molecular Formula: C21H28N4O

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one -

Specification

Molecular Formula C21H28N4O
Molecular Weight 352.5 g/mol
IUPAC Name 2-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Standard InChI InChI=1S/C21H28N4O/c26-21-15-19-9-5-2-6-10-20(19)22-25(21)17-24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,15H,2,5-6,9-14,16-17H2
Standard InChI Key SHRXTGHZKRSSFK-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC4=CC=CC=C4

Introduction

The compound 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure incorporates a piperazine ring substituted with a benzyl group, linked to a cyclohepta[c]pyridazinone scaffold. Compounds with similar frameworks have been explored for their pharmacological properties, including as central nervous system (CNS) agents and enzyme inhibitors.

This article provides a detailed examination of the compound's structure, synthesis, and possible applications based on available research.

Structural Overview

Molecular Formula: C₁₈H₂₃N₃O
Molecular Weight: Approximately 297.40 g/mol

The compound consists of:

  • A 4-benzylpiperazine moiety, which contributes to its potential CNS activity due to its ability to interact with neurotransmitter pathways.

  • A cyclohepta[c]pyridazinone core, which is often associated with bioactivity in drug discovery.

Key Features:

  • Piperazine Ring: Provides a flexible and hydrophilic scaffold for interactions with biological targets.

  • Benzyl Substitution: Enhances lipophilicity and may improve membrane permeability.

  • Cycloheptapyridazinone Ring: Offers structural rigidity and potential binding affinity to enzyme or receptor sites.

Synthesis Pathways

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the following steps:

  • Formation of the Cycloheptapyridazinone Core:

    • Starting from a cycloheptanone derivative, the pyridazinone ring is constructed via condensation reactions with hydrazine derivatives.

  • Introduction of the Piperazine Moiety:

    • The piperazine ring is functionalized with a benzyl group through alkylation reactions.

    • This intermediate is then coupled with the cycloheptapyridazinone core using reductive amination or other coupling techniques.

  • Purification:

    • The final product is purified using recrystallization or chromatographic methods to ensure high purity.

Pharmacological Activity

Compounds containing piperazine and pyridazinone motifs are known for diverse bioactivities:

  • CNS Modulation: Piperazine derivatives often act as serotonin or dopamine receptor modulators.

  • Antiviral Properties: Similar frameworks have been investigated as inhibitors of viral RNA polymerases .

  • Anticancer Activity: Heterocyclic compounds with related structures have shown apoptosis-inducing effects in cancer cell lines .

Drug Development

The combination of lipophilic (benzyl) and hydrophilic (piperazine) groups makes this compound a promising candidate for drug design targeting enzymes or receptors in hydrophobic environments.

Analytical Data

PropertyValue/Description
Molecular FormulaC₁₈H₂₃N₃O
Molecular Weight~297.40 g/mol
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, ethanol)
Spectroscopic DataNMR and IR data not available in current literature

Research Gaps and Future Directions

  • Biological Evaluation:

    • Detailed studies on its pharmacokinetics and pharmacodynamics are needed.

    • In vitro and in vivo assays could elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR):

    • Modifications on the benzyl group or the cycloheptapyridazinone ring could optimize activity.

  • Toxicological Studies:

    • Comprehensive toxicity profiling is essential to assess safety for clinical applications.

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